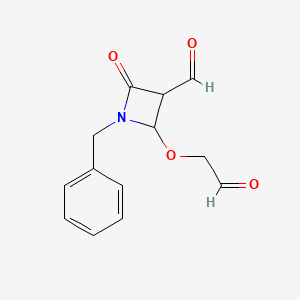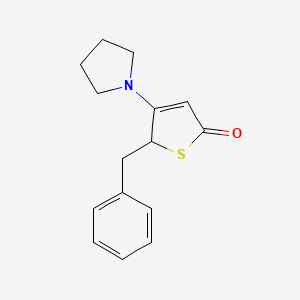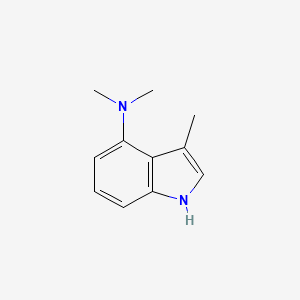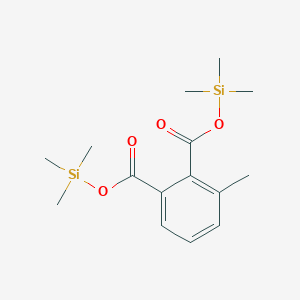
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde is a chemical compound with a complex structure, featuring an azetidine ring substituted with benzyl, oxo, and oxoethoxy groups
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Addition of Oxo and Oxoethoxy Groups: These functional groups can be introduced through oxidation and etherification reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Hydrolysis: The oxoethoxy group can be hydrolyzed to yield corresponding alcohols and aldehydes.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The oxo and oxoethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde include:
1-Benzyl-2-oxo-4-(2-hydroxyethoxy)azetidine-3-carbaldehyde: Differing by the presence of a hydroxy group instead of an oxo group.
1-Benzyl-2-oxo-4-(2-oxoethoxy)pyrrolidine-3-carbaldehyde: Featuring a pyrrolidine ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
113437-36-8 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-benzyl-2-oxo-4-(2-oxoethoxy)azetidine-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c15-6-7-18-13-11(9-16)12(17)14(13)8-10-4-2-1-3-5-10/h1-6,9,11,13H,7-8H2 |
InChI-Schlüssel |
VMLMOIIXLSGOHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(C2=O)C=O)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)








![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)


